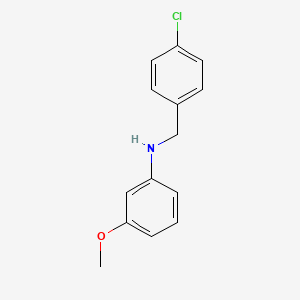
(4-Chloro-benzyl)-(3-methoxy-phenyl)-amine
Cat. No. B8297058
M. Wt: 247.72 g/mol
InChI Key: FRJVCOKPQLTOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372840B2
Procedure details


Boron tribromide (2.59 ml, 27.4 mmol) was added drop wise to a cool stirred solution of (4-chloro-benzyl)-(3-methoxy-phenyl)-amine (2.37 g, 9.6 mmol) in anhydrous dichloromethane (90 ml) and the mixture was stirred at 0° C. for 1 hour then ambient for 15 hours. The reaction was cooled to 0° C. and quenched with the addition of saturated sodium bicarbonate solution (aq) (100 ml). The aqueous layer was collected and extracted further with dichloromethane (2×100 ml) and combined organic extracts were concentrated in vacuo to obtain crude product. The crude residue was purified by flash chromatography (SiO2) eluting with 5% ethyl acetate/dichloromethane to yield a cream solid (1.58 g, 71% yield). HPLC retention time 4.55 min Mass spectrum (ES+) m/z 234 (M+H).



Name
Yield
71%
Identifiers


|
REACTION_CXSMILES
|
B(Br)(Br)Br.[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18]C)[CH:13]=2)=[CH:8][CH:7]=1>ClCCl>[Cl:5][C:6]1[CH:21]=[CH:20][C:9]([CH2:10][NH:11][C:12]2[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=2)=[CH:8][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.59 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
2.37 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(CNC2=CC(=CC=C2)OC)C=C1
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
ambient for 15 hours
|
|
Duration
|
15 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with the addition of saturated sodium bicarbonate solution (aq) (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was collected
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted further with dichloromethane (2×100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% ethyl acetate/dichloromethane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CNC=2C=C(C=CC2)O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.58 g | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
